REACTION_CXSMILES
|
C1COCC1.[C:6]1([CH3:16])[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[C:7]=1[Mg]Br.Br[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.[Cl-].C(C1C=CC=C(C(C)C)C=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C>CCCCCC.CCOC(C)=O>[CH3:16][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[C:7]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
mesitylmagnesium bromide
|
Quantity
|
0.974 mL
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)[Mg]Br)C
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
FeF3.3H2O
|
Quantity
|
5.01 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38.4 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the above compound was obtained as a yellow liquid (0.150 g, yield=76%, purity=>99% (GC analysis))
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |